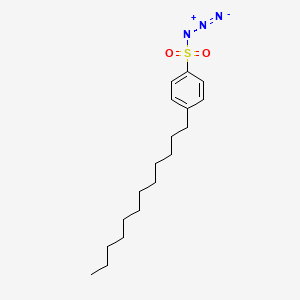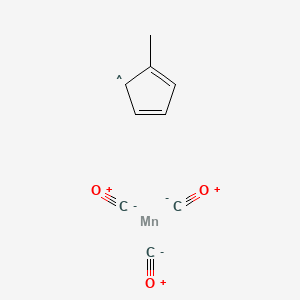
z-d-n-Me-val-oh
Übersicht
Beschreibung
“Z-D-N-Me-Val-OH” is a chemical compound with the CAS Number: 53978-73-7. Its molecular weight is 265.31 . It is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The molecular structure of “Z-D-N-Me-Val-OH” is represented by the SMILES stringCC(C)C@@HC(=O)OCc1ccccc1)C(O)=O . Its InChI code is 1S/C14H19NO4/c1-10(2)12(13(16)17)15(3)14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,16,17)/t12-/m1/s1 . Physical And Chemical Properties Analysis
“Z-D-N-Me-Val-OH” is a solid substance . It has a melting point of 68-70°C .Wissenschaftliche Forschungsanwendungen
Template-Driven Titania Architectures
L-Valine-based oligopeptides like Z-(L-Val)(n)-OH have been used to form stable organogels, which serve as efficient templates for fabricating complex titania architectures. This research demonstrates the peptide's role in transitioning from titania spheres to one-dimensional shapes like hollow titania tubes or fibers at varying concentrations, showcasing its significance in materials science (Mantion & Taubert, 2007).
Cardiomyocyte Apoptosis Attenuation
In a study exploring myocardial reperfusion injury, Z-Val-Ala-Asp(OMe)-CH2F (ZVAD-fmk), a tripeptide inhibitor, showed effectiveness in reducing injury by attenuating cardiomyocyte apoptosis. This highlights the peptide's potential therapeutic application in cardiovascular diseases (Yaoita et al., 1998).
Occupational Health and Safety Framework
A Z-numbers-based Risk Management Framework (HZRMF) has been developed to identify, analyze, evaluate, and control safety risks in green building construction. This framework utilizes Z-numbers for managing critical safety risks, signifying its application in occupational health and safety (Zhang & Mohandes, 2020).
Decision-making in Circular Economy Development
In decision-making for regional circular economy development, a method integrating directed distance and regret theory into the Z-information environment was introduced. This method, which accounts for the randomness and fuzziness of Z-number, underlines its application in complex decision-making processes (Shen et al., 2020).
Photocatalytic Water Splitting
Research in solar energy harvesting has utilized Z-scheme photocatalyst sheets with P-doped Zn0.5Cd0.5S1-x and Bi4NbO8Cl for photocatalytic water splitting. This showcases the application of Z-scheme in enhancing photocatalytic performance for hydrogen and oxygen production from water (Ng et al., 2021).
Fault Diagnosis in Sensor Data Fusion
The use of Z-numbers in sensor data fusion technology for fault diagnosis has been explored. Z-numbers help model the fuzziness and reliability of sensor data, enhancing the fault detection reliability in various systems (Jiang et al., 2016).
Z-factor in Academic Research Evaluation
The Z factor is proposed as a new index for measuring academic research output, providing a novel approach for evaluating individual researchers' performance. This highlights its application in academic research assessment (Zhuo, 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2R)-3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)12(13(16)17)15(3)14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,16,17)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEHOKZDWLJKHP-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426938 | |
| Record name | N-[(Benzyloxy)carbonyl]-N-methyl-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
z-d-n-Me-val-oh | |
CAS RN |
53978-73-7 | |
| Record name | N-[(Benzyloxy)carbonyl]-N-methyl-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-aminobenzo[d]thiazole-7-carboxylate](/img/structure/B1366709.png)
![(1aR,2S,3aR,7aR,7bR)-2-Methoxy-6-phenylhexahydrooxireno[2',3':4,5]pyrano[3,2-d][1,3]dioxine](/img/structure/B1366712.png)



![cis-Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione](/img/structure/B1366716.png)





